N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVHXMXIGBQQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3CCCCC3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A common route involves the preparation of the triazolopyrimidine core followed by the addition of the cyclohexyl and acetamide groups. Typical reaction conditions include the use of organic solvents like dichloromethane or dimethylformamide, with catalysts such as palladium on carbon or copper(I) iodide to facilitate the reactions.
Industrial Production Methods: Industrial production often mirrors the laboratory synthesis but on a larger scale, employing batch reactors or continuous flow systems to ensure consistency and yield. The optimization of reaction conditions, including temperature, pressure, and solvent ratios, is crucial to maximize efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation with reagents like N-bromosuccinimide or nucleophilic substitution using primary amines or thiols.
Major Products: The major products from these reactions vary depending on the reaction type but generally include derivatives with modified functional groups on the triazolopyrimidine ring or the cyclohexyl and acetamide substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is often studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide shows promise in cell signaling studies and as a probe for understanding enzyme interactions.
Industry: Industrially, it may be used in the production of specialty chemicals and materials with advanced properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The triazolopyrimidine core is known for its ability to bind to nucleic acids or proteins, influencing cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo/Thieno-Pyrimidine Derivatives
describes N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide, which shares a pyrimidine core but incorporates a thieno ring system instead of triazolo. Key differences include:
- Spectral Data: The IR spectrum of the thieno derivative shows C=O stretches at 1,730 and 1,690 cm⁻¹, similar to the triazolo compound’s expected carbonyl peaks. However, its $ ^1H $-NMR displays aromatic protons (δ 7.37–7.47 ppm) absent in the cyclohexyl-substituted target compound .
- Synthesis: Both compounds utilize acetylation reactions, but the thieno derivative employs pyridine as a solvent, suggesting compatibility with analogous syntheses for the triazolo compound.
Dihydrothiazolo-Pyrimidine Derivatives
highlights IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea), a neuroprotective dihydrothiazolo-pyrimidine. Comparisons include:
- Bioactivity : IDPU exhibits neuroprotection in Parkinson’s disease models, likely due to urea’s hydrogen-bonding capacity. The acetamide group in the target compound may offer similar interactions but with altered pharmacokinetics due to the cyclohexyl moiety .
Pyrano-Pyrimidine Derivatives
references 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, a pyrano-pyrimidine with a sulfanyl group. Contrasts include:
- Electrophilic Reactivity : The sulfanyl group increases nucleophilic reactivity at the pyrimidine core, whereas the triazolo system may favor electrophilic aromatic substitution.
- Solubility: The hydroxy and sulfanyl groups in the pyrano derivative enhance water solubility compared to the lipophilic cyclohexyl group in the target compound .
Comparative Data Table
Research Implications
- Drug Design : The triazolo-pyrimidine core offers nitrogen-rich hydrogen-bonding sites, advantageous for kinase or protease inhibition. The cyclohexyl group may improve blood-brain barrier penetration compared to phenyl analogs.
- Synthetic Optimization : Acetylation methods from could be adapted for scalable production.
- Biological Screening: Prioritize assays for neuroprotection (as in IDPU ) or anti-inflammatory activity, given structural parallels to known bioactive pyrimidines.
Biological Activity
N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolo-pyrimidine core, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 350.4 g/mol. The presence of the cyclohexyl group and the triazole moiety contribute to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with a triazole-pyrimidine scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound this compound has been tested for its antibacterial activity, demonstrating moderate efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The potential anticancer activity of this compound has also been explored. Studies have indicated that triazole derivatives can inhibit tumor growth in various cancer cell lines. For example, this compound was evaluated against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing promising results.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.5 |
| A549 | 22.0 |
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. It is hypothesized that the compound may interfere with DNA synthesis or repair mechanisms in target cells.
Case Studies
Several studies have highlighted the efficacy of similar compounds within the triazole family:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida albicans, with some compounds achieving MIC values as low as 8 µg/mL .
- Cytotoxicity : Another investigation assessed the cytotoxic effects of various triazole derivatives on different cancer cell lines. Compounds similar to this compound showed IC50 values ranging from 10 to 30 µM across multiple studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
